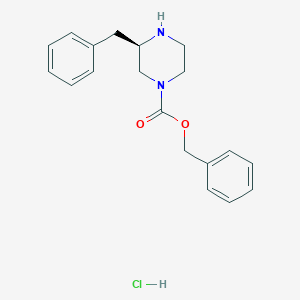

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Descripción general

Descripción

“®-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217753-37-1 . It has a molecular weight of 346.86 . The IUPAC name for this compound is benzyl (3R)-3-benzyl-1-piperazinecarboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación

Physicochemical Properties

Researchers have explored the physicochemical characteristics of compounds related to (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, such as their lipophilicity and how these properties correlate with their activity as cholinesterase inhibitors. The study by Więckowska et al. (2010) utilized chromatographic techniques to investigate the lipophilicity of several carbamates of N-Benzylpiperidine and N-Benzylpiperazine, which act as inhibitors of acetyl- and butyryl-cholinesterases. These findings are crucial for understanding the drug-receptor interactions and designing compounds with improved efficacy (Więckowska et al., 2010).

Synthetic Methodologies

The development of new synthetic strategies for compounds similar to this compound has been reported. For instance, the work by Sakakura et al. (1990) discusses the carbonylation of hydrocarbons via carbon-hydrogen activation catalyzed by RhCl(CO)(PMe3)2 under irradiation, presenting a method that could potentially be applied to the synthesis of related compounds. Such methodologies offer insights into creating complex molecules efficiently and with potential application in pharmaceutical synthesis (Sakakura et al., 1990).

Biological Activities

Research on the biological activities of compounds structurally related to "this compound" has been conducted, with studies examining their potential as antimicrobial agents. For example, Mahmood et al. (2004) synthesized a series of tri- and diorganotin(IV) compounds that exhibited promising antibacterial properties. These findings highlight the potential therapeutic applications of such compounds in treating microbial infections (Mahmood et al., 2004).

Chiral Resolution and Chemical Interactions

Investigations into the chiral resolution and chemical interactions of compounds related to "this compound" also contribute to our understanding of their potential applications. The study by Wagger et al. (2007) on the chiral solvating properties of specific diketopiperazines demonstrates the importance of stereochemistry in drug design and the development of chiral drugs (Wagger et al., 2007).

Safety and Hazards

Mecanismo De Acción

- It interacts with these receptors in a manner similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug .

- By inhibiting SERT, it increases serotonin concentrations in the extracellular fluids surrounding cells, leading to enhanced activation of serotonergic pathways .

- Its effects on sodium channels are similar to those of antiepileptic drugs and neurotoxins like tetrodotoxin .

Target of Action

Mode of Action

- has amphetamine-like actions on the serotonin reuptake transporter (SERT).

Biochemical Pathways

Pharmacokinetics

- The bioavailability of BZP is not well-established. It undergoes hepatic metabolism. Approximately 5.5 hours. Primarily renal .

Result of Action

Propiedades

IUPAC Name |

benzyl (3R)-3-benzylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBPBYETAJYMS-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662636 | |

| Record name | Benzyl (3R)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217753-37-1 | |

| Record name | Benzyl (3R)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

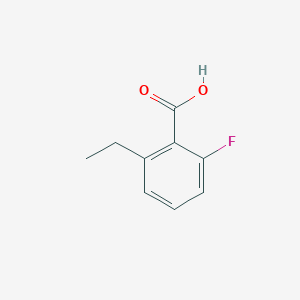

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)